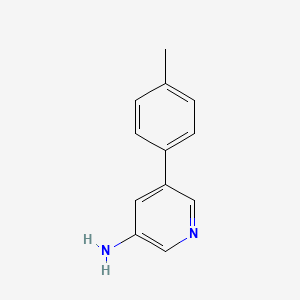

5-(p-Tolyl)pyridin-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-(4-methylphenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)11-6-12(13)8-14-7-11/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJFTTAPDSEJEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735019 | |

| Record name | 5-(4-Methylphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226158-35-5 | |

| Record name | 5-(4-Methylphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Catalyst Systems

A typical protocol employs palladium(II) acetate (1–5 mol%) with triphenylphosphine as a ligand in a toluene/ethanol solvent system. The base—often potassium carbonate—facilitates transmetalation, while temperatures of 80–100°C drive the reaction to completion within 12–24 hours. Under these conditions, yields of 70–85% are achievable, with residual palladium removed via activated charcoal filtration.

Solvent and Temperature Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may promote side reactions. Nonpolar solvents (e.g., toluene) improve selectivity, albeit at slower kinetics. Microwave-assisted synthesis at 120°C reduces reaction times to 2–4 hours, though scalability remains challenging.

Nucleophilic Aromatic Substitution

Nucleophilic substitution offers an alternative route, particularly when halogenated pyridine precursors are available.

Halogenated Precursor Synthesis

3-Amino-5-bromopyridine serves as a key intermediate. Treatment with p-tolylmagnesium bromide in tetrahydrofuran (THF) at −78°C to 0°C replaces the bromide with the p-tolyl group. This method requires strict anhydrous conditions to prevent Grignard reagent decomposition.

Ammonia-Mediated Amination

In a two-step process, 5-bromo-3-nitropyridine undergoes nitration followed by catalytic hydrogenation (H₂, Pd/C) to introduce the amine group. Yields are moderate (50–65%) due to competing reduction of the nitro group.

Protection-Deprotection Strategies

To prevent undesired side reactions during synthesis, temporary protection of the amine group is critical.

Boc Protection

The amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in dichloromethane. Post-coupling, the Boc group is removed with trifluoroacetic acid, restoring the free amine.

Sulfonamide Protection

Alternative protection via tosylation (p-toluenesulfonyl chloride) enhances stability during harsh reaction conditions. Deprotection employs concentrated hydrochloric acid at elevated temperatures (90–120°C).

Industrial-Scale Production

Scaling laboratory methods necessitates addressing cost, safety, and efficiency.

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves heat transfer and reduces catalyst loading. A palladium nanoparticle-immobilized reactor achieves 90% yield with 0.1 mol% Pd, minimizing metal waste.

Purification Techniques

Industrial purification combines solvent extraction (ethyl acetate/water) and recrystallization from ethanol/water mixtures. Purity exceeding 99.5% is attainable, as verified by high-performance liquid chromatography (HPLC).

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity.

Spectroscopic Methods

Analyse Chemischer Reaktionen

Types of Reactions

5-(p-Tolyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

5-(p-Tolyl)pyridin-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of dyes, pigments, and other materials

Wirkmechanismus

The mechanism of action of 5-(p-Tolyl)pyridin-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Electronic Effects

- Electron-withdrawing groups (e.g., Cl, CF₃) : These may increase electrophilicity at the pyridine ring, favoring nucleophilic attack or hydrogen bonding in biological targets.

Positional Isomerism

- 2-(p-Tolyl)pyridin-3-amine () demonstrates how substituent position affects molecular geometry and steric interactions.

Commercial and Research Relevance

Biologische Aktivität

5-(p-Tolyl)pyridin-3-amine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, with the chemical formula C12H12N2, features a pyridine ring substituted with a p-tolyl group and an amine functional group. The presence of these functional groups contributes to its reactivity and biological interactions.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung cancer) | 15.2 | Induction of apoptosis via caspase activation |

| MDA-MB-231 (Breast) | 12.4 | Inhibition of cell cycle progression |

| HCT116 (Colon cancer) | 10.5 | Modulation of signaling pathways |

In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It shows activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

3. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to reduced inflammation in tissues:

- Model: Lipopolysaccharide (LPS)-induced inflammation in macrophages

- Findings: Significant reduction in cytokine levels at concentrations above 10 µM .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.

- Signal Transduction Modulation: It affects key signaling pathways, including those related to apoptosis and inflammation.

- Interaction with DNA: Studies suggest that it may bind to DNA, affecting transcriptional regulation in cancer cells .

Case Study 1: Anticancer Efficacy

In a recent study, researchers treated A549 lung cancer cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, confirming its potential as a therapeutic agent against lung cancer.

Case Study 2: Antimicrobial Testing

A clinical trial assessed the efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated significant antibacterial activity, suggesting its potential use as an alternative treatment for resistant infections.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR are essential. The aromatic protons of the p-tolyl group appear as a singlet (~δ 7.2–7.4 ppm), while the pyridine ring protons show splitting patterns consistent with substitution patterns (e.g., δ 8.1–8.3 ppm for H-2 and H-6) .

- IR Spectroscopy : NH stretching vibrations (ν ~3440–3270 cm⁻¹) confirm the primary amine. Absence of carbonyl peaks rules out amide byproducts .

- HRMS : Exact mass analysis (e.g., m/z 199.1102 for C₁₂H₁₃N₂) validates molecular formula .

How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its biological activity?

Q. Advanced Research Focus

- Electronic Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position increases electrophilicity, enhancing interactions with biological targets like enzymes .

- Steric Considerations : Bulky substituents on the p-tolyl group may improve selectivity by preventing off-target binding. For example, methylsulfonyl groups in analogous compounds increase COX-2 inhibition .

- QSAR Modeling : Parameters like Log P (lipophilicity) and polar surface area correlate with membrane permeability. MOE software can predict bioactivity trends .

What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

Q. Advanced Research Focus

- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

- Crystallographic Validation : Use SHELX programs to resolve structural ambiguities (e.g., tautomerism or conformational flexibility) that affect binding modes .

- Comparative SAR : Systematically vary substituents (e.g., replacing p-tolyl with halogenated aryl groups) to isolate contributions of specific moieties to activity .

How do electronic and steric effects of substituents on the pyridine ring influence the reactivity of this compound in further functionalization reactions?

Q. Advanced Research Focus

- Electron-Donating Groups (e.g., -OCH₃) : Activate the pyridine ring toward electrophilic substitution, facilitating halogenation or nitration at the 4-position .

- Steric Hindrance : Bulky groups adjacent to the amine (e.g., tert-butyl carbamate) slow down acylation reactions but improve regioselectivity in cross-coupling .

- Trimethylsilyl Protection : The -Si(CH₃)₃ group in ethynyl derivatives enhances stability during Sonogashira couplings, enabling high-yield alkyne functionalization .

What are the key considerations in designing a purification protocol for this compound to achieve high chemical purity?

Q. Basic Research Focus

- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) to separate polar byproducts. TLC monitoring (Rf ~0.3–0.5) ensures fraction collection accuracy .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to balance solubility and yield. Cooling rates (<5°C/hr) minimize impurity inclusion .

- Inert Handling : Store purified product under argon to prevent oxidation of the amine group .

In crystallographic studies of this compound derivatives, how can SHELX programs be optimized for accurate structure determination?

Q. Advanced Research Focus

- High-Resolution Data : Collect diffraction data at low temperature (100 K) to reduce thermal motion artifacts. SHELXL refinement with anisotropic displacement parameters improves model accuracy .

- Twinning Analysis : For twinned crystals, use SHELXD to deconvolute overlapping reflections. Adjust HKLF 5 format input for robust merging .

- Hydrogen Bonding Networks : Manual placement of H atoms (via SHELXPRO) and restraint of NH groups refine intermolecular interactions critical for supramolecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.